2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Boronic Acid Formation: The starting material, 5-methoxy-2,3-dihydro-1H-indene, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and a base (e.g., potassium carbonate).
Purification: The reaction mixture is purified using standard techniques such as column chromatography to isolate the desired boronic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of catalyst and reaction conditions can be optimized to increase yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, which are essential for creating biologically active compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemistry.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug discovery and development. Its boronic acid group can be used to create prodrugs or to modify existing drugs to improve their efficacy and safety.
Industry: The compound is also used in material science for the development of new materials with unique properties. Its ability to form stable complexes with metals and other elements makes it useful in the creation of advanced materials.
Mechanism of Action
The mechanism by which 2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the aromatic ring.
Indenyl Derivatives: Compounds with similar indene structures but different functional groups.
Properties
IUPAC Name |
2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-12-8-6-7-11(12)9-10-13(14)18-5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMVZCYNWPATKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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